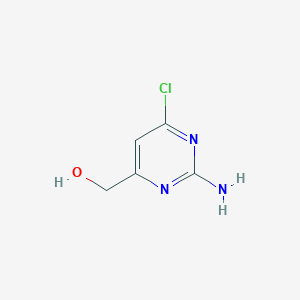
(2-amino-6-chloropyrimidin-4-yl)methanol
描述
(2-amino-6-chloropyrimidin-4-yl)methanol is a pyrimidine derivative, a class of compounds known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. The presence of an amino group at position 2 and a chlorine atom at position 6 in this compound makes it a valuable intermediate in the synthesis of various pharmacologically active compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-6-chloropyrimidin-4-yl)methanol typically involves the reaction of 2-amino-4,6-dichloropyrimidine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom at position 4 is replaced by a hydroxymethyl group. The reaction is usually carried out in a mixture of water and methanol at room temperature, with sodium hydroxide as the base .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can also enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions
(2-amino-6-chloropyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed
Oxidation: (2-amino-6-chloropyrimidin-4-yl)formaldehyde or (2-amino-6-chloropyrimidin-4-yl)carboxylic acid.
Reduction: (2-amino-6-chloropyrimidin-4-yl)methanamine.
Substitution: (2-amino-6-alkoxypyrimidin-4-yl)methanol.
科学研究应用
(2-amino-6-chloropyrimidin-4-yl)methanol has several applications in scientific research:
作用机制
The mechanism of action of (2-amino-6-chloropyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine atom at position 6 enhances the compound’s binding affinity and selectivity for certain targets .
相似化合物的比较
Similar Compounds
2-amino-4-chloro-6-methylpyrimidine: Similar structure but with a methyl group at position 6 instead of a hydroxymethyl group.
2-amino-6-chloropurine: Contains a purine ring instead of a pyrimidine ring.
(2-amino-6-chloropyrimidin-4-yl)cyanamide: Contains a cyanamide group instead of a hydroxymethyl group.
Uniqueness
(2-amino-6-chloropyrimidin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile intermediate in the synthesis of various bioactive compounds .
属性
IUPAC Name |
(2-amino-6-chloropyrimidin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c6-4-1-3(2-10)8-5(7)9-4/h1,10H,2H2,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNCJDVMZXVRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














